molecular formula C11H12N2O5S B8419688 Ethyl (7-hydroxy-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)acetate

Ethyl (7-hydroxy-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)acetate

Cat. No. B8419688
M. Wt: 284.29 g/mol
InChI Key: NQEVZMVERCKGGC-UHFFFAOYSA-N
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Patent
US07902203B2

Procedure details

The product of Example 352B (277 mg, 0.7398 mmol) in ethanol (20 mL) was hydrogenated at 1 atmosphere hydrogen pressure (balloon) with 10% palladium on carbon (28 mg, 10 weight %) for 1.25 hour. The reaction was filtered through a PTFE membrane filter (0.45 μm) and the catalyst thoroughly washed with ethanol (50 mL). The filtrate was concentrated under reduced pressure and the resulting oil triturated with dichloromethane/hexanes (1:1 v/v) to give the title compound as a crystalline white solid (194 mg, 92%). MS (ESI−) m/z 283 (M−H)−. 1H NMR (300 MHz, DMSO-d6) δ 1.21 (t, J=7.17 Hz, 3 H) 3.64 (s, 2 H) 4.15 (q, J=7.23 Hz, 2 H) 7.06 (d, J=2.57 Hz, 1 H) 7.11 (dd, J=8.83, 2.57 Hz, 1 H) 7.20 (d, J=8.83 Hz, 1 H) 10.21 (s, 1 H) 12.11 (s, 1 H).
Name
product
Quantity
277 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
28 mg
Type
catalyst
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:26]=[CH:25][C:12]2[NH:13][C:14]([CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])=[N:15][S:16](=[O:18])(=[O:17])[C:11]=2[CH:10]=1)C1C=CC=CC=1.[H][H]>C(O)C.[Pd]>[OH:8][C:9]1[CH:26]=[CH:25][C:12]2[NH:13][C:14]([CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])=[N:15][S:16](=[O:18])(=[O:17])[C:11]=2[CH:10]=1

Inputs

Step One
Name
product
Quantity
277 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC2=C(NC(=NS2(=O)=O)CC(=O)OCC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
28 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a PTFE membrane
FILTRATION
Type
FILTRATION
Details
filter (0.45 μm)
WASH
Type
WASH
Details
the catalyst thoroughly washed with ethanol (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting oil triturated with dichloromethane/hexanes (1:1 v/v)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=C(NC(=NS2(=O)=O)CC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 194 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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